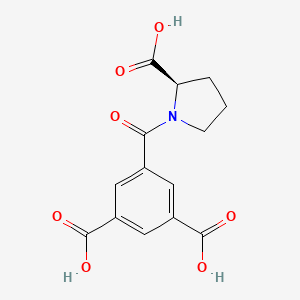
(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is a complex organic compound with a unique structure that includes both carboxylic acid and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid with ®-2-carboxypyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-((S)-2-Carboxypyrrolidine-1-carbonyl)-piperidine-1-carboxylic acid: A structurally similar compound with a piperidine ring instead of an isophthalic acid moiety.
Uniqueness
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO7 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
5-[(2R)-2-carboxypyrrolidine-1-carbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO7/c16-11(15-3-1-2-10(15)14(21)22)7-4-8(12(17)18)6-9(5-7)13(19)20/h4-6,10H,1-3H2,(H,17,18)(H,19,20)(H,21,22)/t10-/m1/s1 |
InChI Key |
SVEIWRCKSZENKQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)



![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)

![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)

![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)



![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
